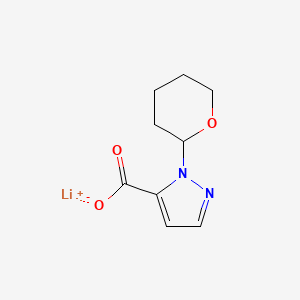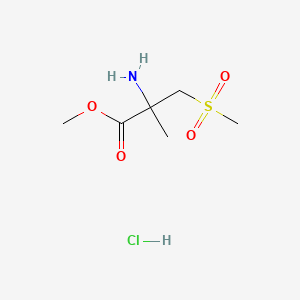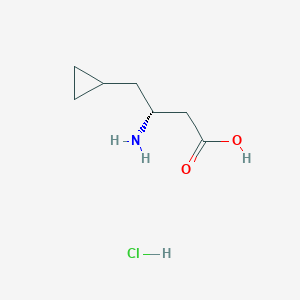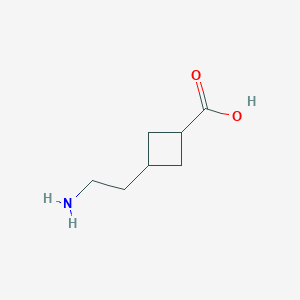![molecular formula C8H14N2O2 B13465885 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-1,8-diazaspiro[55]undecan-2-one is a heterocyclic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method includes the cyclization of a suitable diamine with a lactone under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanes
Uniqueness
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-oxa-1,8-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-4-12-6-8(10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11) |
InChI Key |
HTMMPVZEICOSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)




![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)
